molecular formula C17H15F4N3O3 B12468298 Ethyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-nicotinamidopropionate

Ethyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-nicotinamidopropionate

Cat. No.: B12468298
M. Wt: 385.31 g/mol
InChI Key: LMPUFCHXWZUTOC-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of fluorine atoms, an amino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring and amino group also play crucial roles in the compound’s mechanism of action by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PYRIDIN-3-YLFORMAMIDO)PROPANOATE is unique due to its combination of fluorine atoms, a pyridine ring, and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15F4N3O3

Molecular Weight

385.31 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-(pyridine-3-carbonylamino)propanoate

InChI

InChI=1S/C17H15F4N3O3/c1-2-27-15(26)16(17(19,20)21,23-13-7-5-12(18)6-8-13)24-14(25)11-4-3-9-22-10-11/h3-10,23H,2H2,1H3,(H,24,25)

InChI Key

LMPUFCHXWZUTOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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